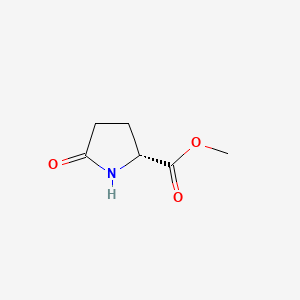

(R)-Methyl 5-oxopyrrolidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGPKMSGXAUKHT-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Methyl 5-oxopyrrolidine-2-carboxylate (CAS: 64700-65-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 5-oxopyrrolidine-2-carboxylate, also known as Methyl D-pyroglutamate, is a chiral heterocyclic compound of significant interest in modern organic synthesis. Its rigid, five-membered lactam structure, combined with the stereochemically defined carboxylate group, renders it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, key applications in pharmaceutical and materials science, and essential safety and handling procedures. The content is structured to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in chemical research and development.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 64700-65-8) is an ester derivative of D-pyroglutamic acid.[1] The molecule's chirality, originating from the asymmetric carbon at the 2-position of the pyrrolidone ring, is a critical feature that dictates its utility in stereoselective synthesis.[1] Its structural rigidity and bifunctional nature (lactam and ester) provide multiple reaction sites for chemical modification.

Key Properties Summary

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 64700-65-8 | [1][2] |

| IUPAC Name | methyl (2R)-5-oxopyrrolidine-2-carboxylate | [2][3] |

| Synonyms | Methyl D-pyroglutamate, (-)-D-Pyroglutamic Acid Methyl Ester, D-Pyr-OMe | [1][3] |

| Molecular Formula | C₆H₉NO₃ | [2][4] |

| Molecular Weight | 143.14 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow viscous liquid or solid | [1][4] |

| Boiling Point | 83°C at 0.25 mmHg | [5] |

| Density | ~1.226 g/cm³ | [5] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

| Storage | Store at room temperature, sealed in a dry environment. Moisture sensitive. | [5][6] |

Structural and Spectral Data

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (¹H NMR): A proton NMR spectrum will consistently show characteristic signals corresponding to the protons on the pyrrolidine ring and the methyl ester. Key expected signals include multiplets for the ring protons (CH₂CH₂) between approximately 2.04-2.18 ppm and 3.56-3.62 ppm, a singlet for the methyl ester protons (OCH₃) around 3.70 ppm, and a multiplet for the chiral proton (CH) between 4.16-4.22 ppm.[7]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion peak [M+H]⁺ at m/z 144.0.[7]

-

Gas Chromatography (GC): Purity is often assessed by GC, with commercial batches typically reaching ≥98% purity.[4][5]

Synthesis Methodologies: From Precursor to Product

The most prevalent and economically viable synthesis of this compound involves the direct esterification of its parent amino acid, D-pyroglutamic acid. Alternative methods leveraging biocatalysis or asymmetric synthesis from achiral precursors have also been explored to ensure high enantiomeric purity.[2]

Primary Synthesis Route: Acid-Catalyzed Esterification

The classical approach involves the reaction of D-pyroglutamic acid with methanol in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is a common reagent for this transformation as it reacts with methanol to generate HCl in situ, which then catalyzes the esterification.

Caption: Synthesis via esterification of D-Pyroglutamic Acid.

Detailed Experimental Protocol: Synthesis

This protocol describes a self-validating system for synthesizing and confirming the target compound.

Objective: To synthesize this compound from D-pyroglutamic acid.

Materials:

-

5-oxopyrrolidine-2-carboxylic acid (D-pyroglutamic acid)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-oxopyrrolidine-2-carboxylic acid (e.g., 9.00 g, 69.7 mmol) in methanol (20 mL).[7]

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add thionyl chloride (e.g., 6.60 mL, 90.6 mmol) dropwise to the stirred solution.[7] Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction between thionyl chloride and methanol.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After completion, concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.[7]

-

Extraction: Dilute the residue with deionized water (100 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (100 mL).[7]

-

Washing: Separate the organic phase and wash it sequentially with deionized water (20 mL) and then with saturated brine (50 mL).[7] Causality Note: The water wash removes residual methanol and acid, while the brine wash helps to break any emulsions and remove bulk water from the organic layer.

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product as a colorless liquid.[7] The product is often of sufficient purity for subsequent steps without further purification.[7]

Core Applications in Scientific Research & Development

The utility of this compound stems from its identity as a chiral pool starting material, providing a readily available source of (R)-stereochemistry for more complex targets.

-

Pharmaceuticals: It is a pivotal intermediate in the synthesis of novel therapeutic agents. A notable example is its use in the preparation of phenylpropiolic acid derivatives, which have been investigated as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment.[1][8]

-

Material Science: The defined stereochemistry of this compound is exploited in the creation of advanced materials. It is used to prepare homochiral Metal-Organic Frameworks (MOFs), where the chirality of the ligand dictates the structure and properties of the resulting porous material.[2]

-

Agrochemicals and Organic Synthesis: It serves as a versatile building block for various heterocyclic compounds used in agrochemical development and as a chiral auxiliary in asymmetric synthesis.[1][9]

-

Analytical Chemistry: The pure compound acts as an analytical standard for the identification and quantification of related pyrrolidone structures in complex mixtures.[2]

Caption: Key application pathways for the title compound.

Safety, Handling, and Regulatory Profile

Proper handling of this compound is essential to ensure laboratory safety. While comprehensive toxicological data is limited, compounds of this class require careful management.[10][11]

Hazard Identification and Precautions

-

GHS Classification: The compound is typically classified with the GHS07 pictogram (Warning).

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Always handle in a chemical fume hood to avoid inhalation.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing.[10][11]

-

Conditions to Avoid: Keep away from heat, flames, and sparks.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10][11]

-

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention if irritation persists. If inhaled, move to fresh air.[10]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in stereoselective synthesis. Its well-defined properties, accessible synthesis, and proven utility make it a cornerstone chiral building block for researchers in pharmaceuticals, materials science, and beyond. Adherence to established protocols and safety guidelines will ensure its effective and safe application in advancing scientific discovery.

References

-

Chemsrc. (n.d.). CAS#:64700-65-8 | this compound. Retrieved from [Link]

-

Stenutz. (n.d.). methyl (2R)-5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl D-pyroglutamate. Retrieved from [Link]

Sources

- 1. CAS 64700-65-8: Methyl (R)-(-)-2-pyrrolidinone-5-carboxyla… [cymitquimica.com]

- 2. Buy this compound | 64700-65-8 [smolecule.com]

- 3. This compound | C6H9NO3 | CID 385461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.chemscene.com [file.chemscene.com]

- 5. Methyl (R)-(-)-2-pyrrolidinone-5-carboxylate, 98%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 64700-65-8|this compound|BLD Pharm [bldpharm.com]

- 7. 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER | 54571-66-3 [chemicalbook.com]

- 8. (-)-D-PYROGLUTAMIC ACID METHYL ESTER | 64700-65-8 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CAS#:64700-65-8 | this compound | Chemsrc [chemsrc.com]

- 11. chembk.com [chembk.com]

IUPAC name methyl (2R)-5-oxo-2-pyrrolidinecarboxylate structure

An In-Depth Technical Guide to Methyl (2R)-5-oxo-2-pyrrolidinecarboxylate: Structure, Synthesis, and Applications

Introduction

Methyl (2R)-5-oxo-2-pyrrolidinecarboxylate, a derivative of D-pyroglutamic acid, is a highly valuable chiral building block in modern organic synthesis and medicinal chemistry. Its rigid, five-membered lactam structure, combined with two distinct functional groups—an ester and a cyclic amide—at a defined stereocenter, makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structure, properties, synthesis, characterization, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Molecular Profile and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of a chemical entity is foundational to scientific research. Methyl (2R)-5-oxo-2-pyrrolidinecarboxylate is systematically named according to IUPAC nomenclature, which defines its structure with precision. The "(2R)" designation specifies the stereochemical configuration at the carbon atom C2, which is crucial for its application in asymmetric synthesis.

-

IUPAC Name : methyl (2R)-5-oxopyrrolidine-2-carboxylate[1]

-

Synonyms : (R)-Methyl 5-oxopyrrolidine-2-carboxylate, Methyl (R)-pyroglutamate, Methyl (R)-(-)-2-pyrrolidinone-5-carboxylate, H-D-Pyr-OMe[1]

-

CAS Number : 64700-65-8[1]

The structure consists of a pyrrolidinone (or γ-lactam) ring, which is a five-membered ring containing a nitrogen atom adjacent to a carbonyl group. A methyl carboxylate group is attached to the chiral center at position 2.

Caption: 2D Structure of methyl (2R)-5-oxo-2-pyrrolidinecarboxylate.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. This compound is typically a low-melting solid or a liquid at room temperature.[3][4]

| Property | Value | Source |

| Molecular Weight | 143.14 g/mol | [1][2] |

| Appearance | Colorless to Brown Solid/Liquid | [4] |

| Melting Point | 21-23 °C | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry | [3] |

| Purity (Typical) | >97% | [3] |

| SMILES | COC(=O)[C@H]1CCC(=O)N1 | [1][2] |

Part 2: Synthesis and Purification

Synthetic Pathway Overview

The most direct and common method for synthesizing methyl (2R)-5-oxo-2-pyrrolidinecarboxylate is the Fischer esterification of D-Pyroglutamic acid. This acid-catalyzed reaction with methanol is efficient and proceeds with retention of stereochemistry. Thionyl chloride (SOCl₂) is often used as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and also consumes the water produced during the reaction, driving the equilibrium towards the product.[4][5]

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyroglutamate esters.[4][5] The self-validating nature of this protocol lies in the clear phase separations during work-up and the high purity of the resulting product, often not requiring further purification.[4]

Materials:

-

D-Pyroglutamic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (approx. 3-4 mL per g of acid)

-

Thionyl chloride (SOCl₂) (1.3 eq)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: A solution of D-Pyroglutamic acid (e.g., 10.0 g) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Thionyl chloride is added dropwise to the cooled, stirring solution. Causality: This slow addition is critical to control the exothermic reaction between SOCl₂ and methanol.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 16-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: The reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove excess methanol and HCl.

-

Aqueous Work-up: The residue is diluted with deionized water and transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. Causality: The product is significantly more soluble in the organic phase (EtOAc) than in the aqueous phase, allowing for efficient extraction.

-

Washing: The combined organic phases are washed sequentially with deionized water and then with saturated brine. Causality: The water wash removes residual methanol and salts, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield methyl (2R)-5-oxo-2-pyrrolidinecarboxylate as a colorless liquid or solid.[4] The product is often of sufficient purity for subsequent use.[4]

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the proton environment. Based on data for the racemic mixture, the following signals are expected for the (2R)-enantiomer.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.97 | Singlet (broad) | 1H | NH |

| ~4.16-4.22 | Multiplet | 1H | CH -COOCH₃ |

| ~3.70 | Singlet | 3H | O-CH₃ |

| ~3.56-3.62 | Multiplet | 2H | CH₂ -C=O |

| ~2.04-2.18 | Multiplet | 2H | CH₂ -CH |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the protonated molecular ion is typically observed.

-

Expected m/z [M+H]⁺ : 144.0[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3200-3300 | N-H | Stretch (Lactam) |

| ~1735 | C=O | Stretch (Ester) |

| ~1680 | C=O | Stretch (Lactam Amide) |

Part 4: Applications in Research and Development

Chiral Building Block in Drug Discovery

The primary application of methyl (2R)-5-oxo-2-pyrrolidinecarboxylate is as a versatile chiral intermediate. Its stereocenter is carried forward into the final product, which is a cornerstone of modern drug design where single-enantiomer drugs are preferred. It serves as a key starting material for:

-

Pharmaceuticals for Neurological Disorders : The pyrrolidinone scaffold is a common feature in nootropic drugs and other CNS-active agents.[6]

-

Anticancer and Antimicrobial Agents : The 5-oxopyrrolidine core can be elaborated into complex heterocyclic systems that exhibit potent biological activity.[7] Recent studies have shown that derivatives can be developed into promising and selective antimicrobial compounds, including against multidrug-resistant Staphylococcus aureus strains.[7]

-

Heterocyclic Synthesis : The compound is a precursor for a wide range of more complex heterocyclic compounds, which are crucial in drug discovery.[6][8]

Precursor for Other Synthetic Intermediates

The ester and lactam functionalities can be selectively manipulated to create a variety of downstream products. For example, it is a precursor for compounds like (5R)-5-(bromomethyl)pyrrolidin-2-one, a useful alkylating agent in synthesis.

Part 5: Safety, Handling, and Storage

Hazard Identification

It is essential to handle this chemical with appropriate care, recognizing its potential hazards.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][9]

-

Signal Word : Warning[3]

-

Pictogram : GHS07 (Exclamation Mark)[3]

Recommended Handling Procedures

Adherence to standard laboratory safety protocols is mandatory.

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

-

Hygiene : Wash hands thoroughly after handling. Avoid breathing vapors or mist.[10]

Storage and Stability

Proper storage ensures the compound's integrity over time.

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11]

-

Incompatibilities : Avoid strong oxidizing agents. Keep away from heat, sparks, and open flames.

Conclusion

Methyl (2R)-5-oxo-2-pyrrolidinecarboxylate is a fundamentally important molecule whose utility is derived from its defined stereochemistry and versatile functional groups. Its straightforward synthesis from D-pyroglutamic acid and its role as a precursor to a wide array of complex, high-value molecules solidify its place as an indispensable tool for chemists in the pharmaceutical and life sciences industries. This guide has provided the core technical knowledge required to safely handle, synthesize, and apply this compound in a research and development setting.

References

-

Stenutz, R. methyl (2R)-5-oxopyrrolidine-2-carboxylate. Stenutz. [Link]

-

Chemsrc. This compound. Chemsrc. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl (R)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. ResearchGate. [Link]

-

PubChem. Methyl 1,2-dimethyl-5-oxo-2-pyrrolidinecarboxylate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of methyl (2S)-5-pyrrolidone-2-carboxylate. PrepChem.com. [Link]

-

Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5133. [Link]

-

MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]

-

PubChem. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/5-Oxo-1-(pyridin-2-yl_methyl_pyrrolidine-3-carboxylic-acid]([Link]

Sources

- 1. This compound | C6H9NO3 | CID 385461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl (2R)-5-oxopyrrolidine-2-carboxylate [stenutz.eu]

- 3. This compound | 64700-65-8 [sigmaaldrich.com]

- 4. 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER | 54571-66-3 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]

- 9. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid | C11H12N2O3 | CID 4777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Physical and chemical properties of (R)-Methyl 5-oxopyrrolidine-2-carboxylate

An In-Depth Technical Guide to (R)-Methyl 5-oxopyrrolidine-2-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound, also known as Methyl (R)-pyroglutamate, is a chiral heterocyclic compound derived from pyroglutamic acid. Its rigid five-membered lactam structure, combined with a stereocenter and versatile functional groups (an ester and a cyclic amide), establishes it as a valuable chiral building block in modern organic synthesis.[1] This guide offers a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its applications, particularly in the fields of pharmaceutical development and materials science. As a derivative of the readily available and inexpensive chiral pool starting material, glutamic acid, this compound provides an efficient pathway to complex, enantiomerically pure molecules.[1]

Compound Identification and Core Properties

Precise identification is critical for ensuring the correct use of this reagent in experimental settings. The compound is defined by a specific stereochemistry at the C2 position of the pyrrolidone ring.

Chemical Structure and Identifiers

Caption: 2D Structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl (2R)-5-oxopyrrolidine-2-carboxylate | [2] |

| CAS Number | 64700-65-8 | |

| Molecular Formula | C₆H₉NO₃ | [2][3] |

| Molecular Weight | 143.14 g/mol | [2][4] |

| Synonyms | Methyl (R)-pyroglutamate, Methyl D-pyroglutamate, (R)-Methyl 2-pyrrolidone-5-carboxylate | [2] |

| InChI | InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | [2] |

| InChIKey | HQGPKMSGXAUKHT-SCSAIBSYSA-N | [2] |

| Canonical SMILES | COC(=O)[C@H]1CCC(=O)N1 |[2] |

Physical Properties

The compound is typically supplied as a liquid at room temperature. Its physical state is temperature-dependent, with a melting point reported near ambient conditions for the racemic mixture.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [5][6] |

| Melting Point | 21-23 °C (for DL-racemate) | [5][6] |

| Boiling Point | 304.7 ± 35.0 °C at 760 mmHg 133-135 °C at 1 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | |

| XLogP3 | -0.4 | [2] |

| Refractive Index (n20/D) | 1.4850 (for DL-racemate) | [6] |

| Storage Temperature | Room temperature, sealed in dry conditions | |

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The data presented here serve as a reference for sample validation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H9NO3 | CID 385461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 64700-65-8 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER | 54571-66-3 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to (R)-Methyl 5-oxopyrrolidine-2-carboxylate: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of (R)-Methyl 5-oxopyrrolidine-2-carboxylate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, delve into the mechanistic details of its synthesis, outline key reaction pathways, and highlight its significant applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Core Molecular Attributes

This compound, also known as Methyl (R)-pyroglutamate, is a derivative of (R)-pyroglutamic acid, a cyclic amino acid.[1] Its structure features a five-membered lactam (a cyclic amide) ring, conferring specific stereochemical properties that are highly valuable in asymmetric synthesis. The presence of both an ester and a lactam functionality within a chiral scaffold makes it a versatile starting material for constructing more complex molecular architectures.

Physicochemical & Structural Data

The fundamental properties of this compound are summarized in the table below. This data is critical for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-5-oxopyrrolidine-2-carboxylate | [1] |

| Synonyms | Methyl (R)-pyroglutamate, Methyl (R)-2-pyrrolidone-5-carboxylate | [1] |

| CAS Number | 64700-65-8 | [2][3] |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| Appearance | Liquid | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2][3] |

| SMILES | COC(=O)[C@H]1CCC(=O)N1 | [1] |

| InChIKey | HQGPKMSGXAUKHT-SCSAIBSYSA-N | [1][2] |

Synthesis and Mechanistic Considerations

The most common and direct route to synthesizing this compound is through the esterification of its parent carboxylic acid, (R)-pyroglutamic acid. This transformation is typically achieved using methanol in the presence of an activating agent, such as thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄) in what is known as a Fischer esterification.[4][5]

Synthesis via Thionyl Chloride: Mechanism

The use of thionyl chloride is a highly efficient method for this esterification. The causality behind this choice lies in its ability to convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic attack by methanol.[6]

The reaction proceeds through a well-defined mechanism:

-

Activation of the Carboxylic Acid: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.[7]

-

Formation of Acyl Chlorosulfite: This initial attack leads to the formation of a highly reactive acyl chlorosulfite intermediate and the release of a chloride ion.[6]

-

Nucleophilic Attack: The chloride ion then performs a nucleophilic acyl substitution on the intermediate.

-

Product Formation: The intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and forming the highly reactive acyl chloride. This acyl chloride then readily reacts with methanol to yield the final methyl ester product. The removal of gaseous byproducts drives the reaction to completion.[7][8]

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[9] this compound serves as a crucial chiral pool starting material for the enantioselective synthesis of these complex targets.[10]

Chiral Building Block in Pharmaceutical Synthesis

Its primary application is as a foundational element for building more complex, stereochemically defined molecules. The pyrrolidine ring is a core component of many drugs, and starting with an enantiomerically pure precursor like this one is often more efficient than creating the desired stereocenter later in a synthesis.[9] Both the ester and the lactam functionalities can be selectively modified to build out different parts of a target molecule. For example, the protected amino acid derivative, Boc-L-Pyroglutamic Acid Methyl Ester, which shares the same core structure, is highly valued for its role in creating peptide chains and other complex organic molecules.[11]

Precursor for Bioactive Compounds

Research has shown that derivatives of pyroglutamic acid are valuable in synthesizing compounds that are biologically active. For instance, they have been used to create antagonists for purinergic receptors (like P2X7), which are targets for treating neurodegenerative diseases. The stereochemistry of the pyrrolidine ring is often critical for the compound's affinity and interaction with its biological target.

Asymmetric Catalysis and Synthesis

The field of asymmetric catalysis often employs chiral ligands or auxiliaries to control the stereochemical outcome of a reaction. While not a catalyst itself, this compound is a product of synthetic strategies that rely on the "chiral pool," using readily available, enantiopure natural products like pyroglutamic acid to build complex chiral molecules.[10] Modern methods continue to be developed for the efficient, enantioselective synthesis of pyrrolidine derivatives, highlighting the importance of this structural motif.[12][13]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis via the thionyl chloride method, adapted from literature procedures for the racemic compound.[4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

-

(R)-Pyroglutamic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-pyroglutamic acid (e.g., 1.0 eq).

-

Solvent Addition: Add anhydrous methanol as the solvent (e.g., ~3 mL per gram of acid).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, slowly add thionyl chloride (e.g., 1.3 eq) dropwise to the cooled solution. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

-

Workup - Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and HCl.

-

Workup - Extraction: Dilute the residue with deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (e.g., 3 times).

-

Workup - Washing: Combine the organic extracts and wash sequentially with deionized water and then with saturated brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Final Concentration: Concentrate the filtrate under reduced pressure to yield the product, which is typically a liquid.[4]

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.97 (s, 1H, NH), 4.16-4.22 (m, 1H, CH), 3.70 (s, 3H, OCH₃), 3.56-3.62 (m, 2H, CH₂), 2.04-2.18 (m, 2H, CH₂).[4]

-

Mass Spectrometry (ESI): m/z [M+H]⁺: 144.0.[4]

Conclusion

This compound is a cornerstone chiral building block whose value is derived from its stereochemical purity and the dual reactivity of its ester and lactam groups. Its straightforward synthesis from a naturally occurring amino acid derivative makes it an accessible and cost-effective starting material for complex synthetic endeavors. For researchers in pharmaceutical and materials science, a thorough understanding of its properties, synthesis, and reaction pathways is essential for leveraging its full potential in the development of novel, high-value molecules.

References

-

Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). A catalytic asymmetric C-H amination for the stereoselective synthesis of medicinally valuable pyrrolidines. Available at: [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. Available at: [Link]

-

Richardson, P. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts, 21(08), 767. Available at: [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 5035. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-L-Pyroglutamic Acid Methyl Ester: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]

-

Richardson, P. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

S. N. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Semantic Scholar. Available at: [Link]

-

Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

-

Chem-Matics. (2023). Mechanism of the reaction between Carboxylic acid (RCOOH) and thionyl chloride (SOCl2). YouTube. Available at: [Link]

-

Stenutz, R. (n.d.). methyl (2R)-5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

-

Remko, M., & Dóczy, V. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molbank, 2020(4), M1171. Available at: [Link]

- Google Patents. (n.d.). EP2021334B1 - SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES.

Sources

- 1. This compound | C6H9NO3 | CID 385461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 64700-65-8 [sigmaaldrich.com]

- 3. 64700-65-8|this compound|BLD Pharm [bldpharm.com]

- 4. 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER | 54571-66-3 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 13. thieme-connect.com [thieme-connect.com]

The Enigmatic Presence of (R)-Methyl 5-oxopyrrolidine-2-carboxylate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 5-oxopyrrolidine-2-carboxylate, the methyl ester of D-pyroglutamic acid, is a chiral molecule whose natural occurrence has been noted, yet remains largely unexplored. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's presence in the natural world, with a particular focus on its microbial origins. We delve into its known sources, explore its probable biosynthetic pathways, and provide detailed methodologies for its isolation, characterization, and analysis. This document serves as a foundational resource for researchers interested in the discovery, development, and application of this and similar chiral natural products.

Introduction

The world of natural products is a vast reservoir of chemical diversity, offering a rich source of lead compounds for drug discovery and development. Among these, chiral molecules with specific stereochemistry often exhibit unique biological activities. This compound is one such molecule, a derivative of the less common D-amino acid pool. While its L-enantiomer counterpart, derived from L-pyroglutamic acid, is more common, the (R)-enantiomer's natural presence points to specific enzymatic machinery and potential unique ecological roles. This guide aims to consolidate the scattered information on this intriguing molecule and provide a technical framework for its further investigation.

Natural Occurrence: A Fungal Origin

The primary documented natural source of this compound is the fungus Talaromyces pinophilus[1][2]. This species, belonging to the family Trichocomaceae, is known for producing a variety of bioactive secondary metabolites[3][4][5]. While comprehensive studies detailing the isolation of this specific ester from T. pinophilus are not extensively published, its identification in metabolomic studies of this fungus points to its production as a secondary metabolite. The production of such metabolites in fungi is often dependent on the specific strain, culture conditions, and substrate used[3].

D-pyroglutamic acid, the precursor acid to the title compound, has been reported in other organisms, including the fungus Ascochyta medicaginicola and the plant Rehmannia glutinosa[6]. This suggests that the metabolic pathways leading to D-pyroglutamic acid and its derivatives may be more widespread than currently documented.

Biosynthesis: Unraveling the Path to the (R)-Enantiomer

The biosynthesis of this compound is not fully elucidated but can be inferred from the known metabolic pathways of its precursors, D-glutamic acid and pyroglutamic acid. The overall process likely involves three key stages: the formation of D-glutamic acid, its cyclization to D-pyroglutamic acid, and subsequent esterification.

Formation of D-Glutamic Acid

The presence of D-amino acids in fungi is well-established, and they are typically synthesized from their corresponding L-enantiomers by the action of racemase enzymes[4]. Therefore, the biosynthesis of D-glutamic acid is likely catalyzed by a glutamate racemase, which converts the common L-glutamic acid into its D-enantiomer. Fungi are known to possess the enzymatic machinery for the synthesis of various D-amino acids[7][8][9].

Cyclization to D-Pyroglutamic Acid

Pyroglutamic acid is a cyclized derivative of glutamic acid. This intramolecular cyclization can occur spontaneously from glutamine or glutamic acid, especially under certain pH and temperature conditions[10]. However, in biological systems, this process is often catalyzed by enzymes. In fungi, the formation of pyroglutamic acid at the N-terminus of proteins is a known post-translational modification catalyzed by glutaminyl cyclases[11]. It is plausible that a similar enzyme, or a γ-glutamyl cyclotransferase, is involved in the formation of free D-pyroglutamic acid from D-glutamine or D-glutamic acid[10].

Esterification to this compound

The final step in the biosynthesis is the methylation of the carboxylic acid group of D-pyroglutamic acid. This esterification is likely catalyzed by a methyltransferase enzyme, utilizing a methyl donor such as S-adenosyl methionine (SAM).

Ecological Role: A Hypothesis

The specific ecological role of this compound has not been determined. However, the functions of D-amino acids and pyroglutamic acid derivatives in microorganisms offer some clues. D-amino acids are known to be involved in bacterial cell wall synthesis, biofilm formation, and as signaling molecules in inter- and intra-species communication. In fungi, pyroglutamic acid and its derivatives have been shown to possess antifungal and antibacterial activities[12][13][14]. It is therefore plausible that this compound may play a role in the chemical defense of Talaromyces pinophilus against competing microorganisms or in regulating its own development. L-pyroglutamic acid has been identified as a resistance-related metabolite in barley in response to Fusarium infection, and it can inhibit mycotoxin production in Fusarium graminearum[15].

Isolation and Purification from Fungal Culture: A Practical Workflow

The following section outlines a detailed, adaptable protocol for the isolation and purification of this compound from a liquid culture of Talaromyces pinophilus. This workflow is based on established methods for the extraction of small molecules from fungal biomass and culture filtrate[16][17].

Fungal Cultivation

-

Inoculum Preparation: Prepare a seed culture of Talaromyces pinophilus by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Malt Peptone Broth) with spores or mycelial fragments from a fresh agar plate. Incubate at 25-28°C with shaking (150-200 rpm) for 3-5 days.

-

Production Culture: Inoculate a larger volume of the production medium with the seed culture. The choice of medium can significantly impact the production of secondary metabolites[3]. A variety of media should be screened to optimize the yield of the target compound. Incubate the production culture for 7-14 days under the same conditions as the seed culture.

Extraction of Metabolites

-

Separation of Mycelia and Broth: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.

-

Extraction from Culture Broth: Extract the filtered broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate three times. Combine the organic layers and concentrate under reduced pressure to obtain the crude broth extract.

-

Extraction from Mycelia: Dry the collected mycelia (e.g., by lyophilization). Grind the dried mycelia to a fine powder and extract with a polar organic solvent like methanol or ethyl acetate. Repeat the extraction process three times. Combine the extracts and concentrate under reduced pressure to yield the crude mycelial extract.

Chromatographic Purification

-

Initial Fractionation (e.g., Column Chromatography): Subject the crude extracts to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.

-

Further Purification (e.g., Preparative HPLC): Pool the fractions containing this compound and subject them to preparative HPLC for final purification. A chiral stationary phase is recommended for separating the (R)- and (S)-enantiomers if both are present.

Characterization and Analytical Methods

The structural elucidation and stereochemical assignment of this compound require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. For the racemic methyl 5-oxopyrrolidine-2-carboxylate, the following ¹H NMR signals (400 MHz, DMSO-d6) have been reported: δ 2.04-2.18 (m, 2H), 3.56-3.62 (m, 2H), 3.70 (s, 3H), 4.16-4.22 (m, 1H), 7.97 (s, 1H)[18]. 2D NMR techniques such as COSY, HSQC, and HMBC will be crucial for unambiguous assignment of all protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound (C₆H₉NO₃, calculated exact mass: 143.0582)[1]. Tandem MS (MS/MS) can provide fragmentation patterns that aid in structural confirmation. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and cleavage adjacent to the carbonyl group[19].

Chiral Chromatography

The confirmation of the (R)-enantiomer requires chiral chromatography.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating enantiomers. A variety of chiral stationary phases (CSPs) are available, including polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) columns[20]. The choice of column and mobile phase is crucial for achieving good separation.

-

Gas Chromatography (GC): Chiral GC can also be used for the separation of volatile derivatives of the enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| IUPAC Name | methyl (2R)-5-oxopyrrolidine-2-carboxylate | [1] |

| CAS Number | 64700-65-8 | [1] |

| Physical Form | Liquid | [21] |

Conclusion

This compound represents an intriguing, yet understudied, natural product of fungal origin. Its biosynthesis from the less common D-amino acid pool and its potential ecological roles make it a compelling target for further research. This technical guide has provided a comprehensive overview of its known natural occurrence, a plausible biosynthetic pathway, and a practical framework for its isolation and characterization. It is our hope that this guide will stimulate further investigation into this and other chiral secondary metabolites, ultimately leading to new discoveries in natural product chemistry and drug development.

References

-

Adelusi, O. A., et al. (2022). Variability in metabolites produced by Talaromyces pinophilus SPJ22 cultured on different substrates. Fungal Biology and Biotechnology, 9(1), 15. [Link]

-

Vinale, F., et al. (2017). Secondary metabolites from the endophytic fungus Talaromyces pinophilus. Natural Product Research, 31(15), 1778-1785. [Link]

-

Vinale, F., et al. (2017). Secondary metabolites from the endophytic fungus Talaromyces pinophilus. Taylor & Francis Online. [Link]

-

PubChem. This compound. [Link]

-

PubChem. D-Pyroglutamic acid. [Link]

- Google Patents. (2000). Fungal D-aminoacylases and method for producing D-amino acids.

-

Molla, G., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3329. [Link]

-

Poloni, F., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. ResearchGate. [Link]

-

Shimizu, M., et al. (2010). Mechanism of De Novo Branched-Chain Amino Acid Synthesis as an Alternative Electron Sink in Hypoxic Aspergillus nidulans Cells. Applied and Environmental Microbiology, 76(5), 1507-1515. [Link]

-

The Royal Society of Chemistry. (2008). Fungal Metabolites Derived from Amino Acids. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. Methyl (R)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate. [Link]

-

SpectraBase. 1-Methyl-5-oxopyrrolidine-2-carboxylic acid. [Link]

-

Kaczmarek, M., et al. (2018). Resistance-Related l-Pyroglutamic Acid Affects the Biosynthesis of Trichothecenes and Phenylpropanoids by F. graminearum Sensu Stricto. Toxins, 10(12), 487. [Link]

-

Ai, L., et al. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Plant Science, 13, 1102411. [Link]

-

Ilisz, I., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7386. [Link]

-

Liu, C., et al. (2022). Branching and converging pathways in fungal natural product biosynthesis. Journal of Industrial Microbiology and Biotechnology, 49(1), kuac001. [Link]

-

Danell, A. S., & Amster, I. J. (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 21(10), 1735–1744. [Link]

-

Wikipedia. Pyroglutamic acid. [Link]

-

Culleton, H., et al. (2017). Pyroglutamate formation and its presence and function in fungal hydrolytic enzymes. ResearchGate. [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

Oakwood Chemical. (S)-Methyl 5-oxopyrrolidine-2-carboxylate. [Link]

-

Ai, L., et al. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers. [Link]

-

Ai, L., et al. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. ResearchGate. [Link]

-

Su, L., et al. (2021). Isolation and Identification of Talaromyces sp. Strain Q2 and Its Biocontrol Mechanisms Involved in the Control of Fusarium Wilt. Frontiers in Microbiology, 12, 735071. [Link]

-

El-Bialy, H. A., & El-Bastawisy, Z. M. (2020). A local Talaromyces atroroseus TRP-NRC isolate: isolation, genetic improvement, and biotechnological approach combined with LC/HRESI-MS characterization, skin safety, and wool fabric dyeing ability of the produced red pigment mixture. Scientific Reports, 10(1), 18381. [Link]

-

Welch, C. J., et al. (2006). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]

-

Panday, S. K., et al. (2019). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 16(6), 834-858. [Link]

-

Al-Ghanayem, A. A., & El-Azazy, M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211. [Link]

-

Kasai, Y., et al. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(21), 5036. [Link]

-

El-Bialy, H. A., & El-Bastawisy, Z. M. (2020). A local Talaromyces atroroseus TRP-NRC isolate: isolation, genetic improvement, and biotechnological approach combined with LC/HRESI-MS characterization, skin safety, and wool fabric dyeing ability of the produced red pigment mixture. Scientific Reports, 10(1), 18381. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H9NO3 | CID 385461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. New Insights into Chemical and Biological Properties of Funicone-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0976828B1 - Fungal D-aminoacylases and method for producing D-amino acids - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER | 54571-66-3 [chemicalbook.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. This compound | 64700-65-8 [sigmaaldrich.com]

Harnessing Chirality: A Technical Guide to Chiral Pool Synthesis Starting from Pyroglutamic Acid

Abstract

Pyroglutamic acid, a readily available and inexpensive cyclic amino acid derivative, stands as a cornerstone in the field of asymmetric synthesis. Derived from the natural amino acid L-glutamic acid, it offers a robust and stereochemically defined scaffold, making it a "privileged" precursor in the chiral pool approach.[1][2] This guide provides an in-depth exploration of the strategic application of (S)-pyroglutamic acid in the synthesis of complex chiral molecules. We will dissect the core principles of its reactivity, explore key synthetic transformations with detailed, field-proven protocols, and illustrate its utility in the construction of high-value compounds for the pharmaceutical and life sciences industries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block to achieve elegant and efficient solutions to challenges in stereoselective synthesis.

The Strategic Value of the Pyroglutamate Scaffold

Chiral pool synthesis is a powerful strategy that utilizes enantiomerically pure natural products as starting materials to impart chirality to synthetic targets.[3] L-pyroglutamic acid, easily prepared by the thermal dehydration of L-glutamic acid, is an exemplary chiral building block due to a unique combination of structural features.[4]

-

Stereochemical Integrity : It possesses a stable stereocenter at the C5 position (S-configuration), which serves as the primary source of chirality for subsequent transformations.

-

Orthogonal Functionality : The scaffold contains three distinct reactive sites—a lactam nitrogen, a carboxylic acid, and an activatable α-carbon—whose reactivity can be selectively manipulated. The two carbonyl groups, one a lactam and the other a carboxylic acid, exhibit differential reactivity, which is the cornerstone of its synthetic versatility.[1][2]

-

Conformational Rigidity : The five-membered ring structure imparts a degree of conformational rigidity, which enhances the stereochemical control in reactions at adjacent positions by influencing the facial selectivity of reagent approach.

These features have established pyroglutamic acid as a preferred precursor for a wide array of bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors, alkaloids, and other natural products.[1][4]

Caption: Key reactive sites on the L-pyroglutamic acid scaffold.

Foundational Strategies: Protection and Activation

Effective manipulation of the pyroglutamate core hinges on strategic protection and activation steps. The choice of protecting groups is critical as it not only prevents unwanted side reactions but also modulates the reactivity of the entire molecule.

Protecting Group Tactics

-

N-Protection : The lactam nitrogen is typically protected to prevent N-acylation during carboxyl group activation and, more importantly, to facilitate the formation of a stable enolate at the α-carbon. The tert-butoxycarbonyl (Boc) group is most common, introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is readily cleaved with mild acid (e.g., TFA).[5][6] The benzyloxycarbonyl (Cbz) group is an alternative, removed by hydrogenolysis.

-

O-Protection : The carboxylic acid is often converted to an ester (e.g., methyl or ethyl) via Fischer esterification or reaction with an alkyl halide under basic conditions. This protects the acid from reduction when targeting the lactam carbonyl and allows the carboxylate to serve as a directing group in certain reactions.[5]

The interplay between these protecting groups is a key element of synthetic design. For instance, an N-Boc protected pyroglutamate methyl ester is a common, versatile intermediate for a multitude of transformations.

Enolate Generation for α-Functionalization

One of the most powerful applications of pyroglutamic acid is its use as a template for stereoselective α-functionalization. Deprotonation at the C4 position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) generates a chiral enolate. The existing C5 stereocenter effectively shields one face of the planar enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity.

Caption: Workflow for stereoselective α-functionalization via enolate chemistry.

Key Synthetic Transformations and Protocols

The following sections detail core synthetic operations using pyroglutamic acid, complete with mechanistic insights and representative experimental protocols.

Diastereoselective α-Fluorination

The introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability and binding affinity. Pyroglutamic acid derivatives are excellent substrates for diastereoselective electrophilic fluorination.

Causality of Selectivity : In an N-protected pyroglutamate, the bulky protecting group and the C5 substituent create a sterically hindered environment. The lithium-chelated enolate intermediate is attacked by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSi), from the less hindered face, typically trans to the C5 carboxylate group, leading to a single dominant diastereomer.[7] This substrate-controlled reactivity is a hallmark of chiral pool synthesis.[7]

Protocol: Diastereoselective Monofluorination of a Bicyclic Lactam [7] This protocol is adapted from the fluorination of an enantiomerically pure 2-pyrrolidinone derived from (L)-glutamic acid.

-

Preparation : To a flame-dried, argon-purged flask, add the N-protected pyroglutamate derivative (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Cooling : Cool the solution to -78 °C in a dry ice/acetone bath.

-

Enolate Formation : Add lithium bis(trimethylsilyl)amide (LHMDS, 1.1 equiv, 1.0 M solution in THF) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

-

Electrophilic Fluorination : In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSi, 1.2 equiv) in anhydrous THF. Add this solution to the enolate mixture dropwise via cannula.

-

Reaction Quench : Stir the reaction at -78 °C for 2-3 hours. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup and Purification : Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the α-fluoro lactam.

Synthesis of Substituted Prolines via Lactam Reduction

Pyroglutamic acid is a direct precursor to the proline ring system. This transformation requires the selective reduction of the lactam carbonyl group, typically after the carboxylic acid has been protected as an ester.

Experimental Choice : Strong reducing agents like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF) are required to reduce the amide bond. The choice of reagent can be influenced by the presence of other functional groups. For instance, BH₃·THF is often preferred as it can be more selective than LAH. The N-protecting group is crucial here; N-acylated derivatives are readily reduced, while the unprotected lactam is less reactive.

Protocol: Reduction of N-Boc-Pyroglutamate Methyl Ester to N-Boc-prolinol

-

Setup : To a flame-dried, argon-purged flask, add N-Boc-L-pyroglutamic acid methyl ester (1.0 equiv) and dissolve in anhydrous THF.

-

Reagent Addition : Cool the solution to 0 °C in an ice bath. Add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.5 equiv) dropwise.

-

Reaction : Allow the mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Quench : Cool the reaction to 0 °C and quench cautiously by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup : Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

-

Purification : Purify the resulting crude N-Boc-L-prolinol by silica gel chromatography. The prolinol can then be oxidized to the corresponding proline derivative.

Michael Additions for C4-Functionalization

Pyroglutamate derivatives can act as highly effective chiral auxiliaries in asymmetric Michael additions. By attaching an α,β-unsaturated acyl group to the lactam nitrogen, the pyroglutamate scaffold directs the conjugate addition of a nucleophile with high stereocontrol.[8]

Stereochemical Rationale : The chiral pyroglutamate moiety orients the N-enoyl substituent in a preferred conformation. The nucleophile, for example, a stabilized glycine enolate equivalent, adds to the β-carbon of the Michael acceptor from the face opposite to the bulky C5-ester group, thereby setting the stereochemistry at the β-position.[8] This strategy provides efficient access to β-substituted amino acids.

| Michael Acceptor | Nucleophile | Conditions | Diastereomeric Ratio (dr) | Ref |

| (S)-Methyl N-cinnamoyl-pyroglutamate | Glycine imine ester | AgOAc (5 mol%), (S)-tol-BINAP (6 mol%), DBU (20 mol%), THF, -10 °C | >25:1 (for major product) | [9] |

| (S)-Methyl N-crotonoyl-pyroglutamate | Ni(II) complex of glycine Schiff base | DBU, CH₂Cl₂ | 95:5 | [8] |

| (S)-N-enoyl-oxazolidinone (from pyroglutaminol) | Diethyl malonate | NaH, THF | >98:2 | N/A |

Application in the Synthesis of Bioactive Molecules

The synthetic utility of pyroglutamic acid is best demonstrated through its application in the total synthesis of complex, biologically active compounds.

Case Study: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Many potent ACE inhibitors feature a proline-like core structure. Pyroglutamic acid provides an ideal starting point for these targets. A general synthetic strategy involves:

-

Alkylation : Stereoselective alkylation at the C4 position of an N-protected pyroglutamate to introduce a desired side chain.

-

Lactam Reduction : Reduction of the lactam carbonyl to form the proline ring.

-

Deprotection and Coupling : Removal of protecting groups and coupling with another amino acid or peptide fragment to complete the synthesis of the target ACE inhibitor.[1]

Caption: Generalized workflow for synthesizing ACE inhibitors from pyroglutamic acid.

Conclusion and Future Outlook

L-pyroglutamic acid is a testament to the power and elegance of chiral pool synthesis. Its low cost, ready availability, and rich, predictable chemistry have cemented its status as a versatile tool for constructing stereochemically complex molecules.[1][2] The ability to selectively manipulate its functional groups allows for the synthesis of a diverse range of substituted pyrrolidines and prolines, which are key structural motifs in numerous pharmaceuticals and natural products.

Future applications will likely see the continued use of pyroglutamic acid derivatives as chiral ligands and organocatalysts, expanding its role beyond that of a simple building block. As synthetic methodologies become more sophisticated, the strategic advantages offered by this humble, naturally-derived scaffold will undoubtedly continue to be exploited in the pursuit of novel chemical entities for medicine and materials science.

References

-

Panday, S.K., Prasad, J., & Dikshit, D.K. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science Publishers. [Link]

-

Panday, S.K., Prasad, J., & Dikshit, D.K. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]

-

Chen, J., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition, 60(19), 10588-10592. [Link]

-

Ugi, I., et al. (Year N/A). Synthesis of Functionalized Pyroglutamic Acids, Part 2: The Stereoselective Condensation of Multifunctional Groups with Chiral L. Thieme Connect. [Link]

-

Soloshonok, V. A., et al. (2001). Electrophilic Fluorination of Pyroglutamic Acid Derivatives: Application of Substrate-Dependent Reactivity and Diastereoselectivity to the Synthesis of Optically Active 4-Fluoroglutamic Acids. The Journal of Organic Chemistry, 66(10), 3510-3521. [Link]

-

Chen, J., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. ResearchGate. [Link]

-

Georganics. (2023). L-pyroglutamic acid – description and application. Georganics Blog. [Link]

-

Unknown Author. (Year N/A). Unlocking the Potential: Boc-L-Pyroglutamic Acid Methyl Ester in Modern Chemistry. So-Young Chemical. [Link]

-

Reddy, T. J., et al. (2013). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. Bioorganic & Medicinal Chemistry Letters, 23(17), 4847-4851. [Link]

-

Ugi, I., et al. (2007). Synthesis of Functionalized Pyroglutamic Acids, Part 2: The Stereoselective Condensation of Multifunctional Groups with Chiral Levulinic Acids. Scilit. [Link]

-

Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Heterocycles, 89(8), 1801-1825. [Link]

-

Smith, A. B., et al. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2077-2084. [Link]

-

Smith, A. B., et al. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. National Institutes of Health. [Link]

-

Panday, S. K., et al. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581–1632. [Link]

-

Soloshonok, V. A., et al. (2004). Application of (S)- and (R)-methyl pyroglutamates as inexpensive, yet highly efficient chiral auxiliaries in the asymmetric Michael addition reactions. Tetrahedron Letters, 45(37), 6855-6858. [Link]

-

Baldwin, J.E., Moloney, M.G., & Shim, S.B. (1991). (L)-PYROGLUTAMIC ACID AS A CHIRAL STARTING MATERIAL FOR ASYMMETRIC-SYNTHESIS. Tetrahedron Letters, 32(10), 1379-1380. [Link]

-

Wikipedia contributors. (2023). Pyroglutamic acid. Wikipedia. [Link]

-

Richardson, P. (2021). Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters. ResearchGate. [Link]

-

Baldwin, J.E., Moloney, M.G., & Shim, S.B. (1991). ChemInform Abstract: L-Pyroglutamic Acid as a Chiral Starting Material for Asymmetric Synthesis. ResearchGate. [Link]

- Zhang, Y., et al. (2009). Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

-

Liu, Y., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry Letters, 28(16), 2753-2756. [Link]

-

Thottahil, J. K., et al. (1986). Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. The Journal of Organic Chemistry, 51(17), 3140-3143. [Link]

- Palomo, C., et al. (2014). Synthesis and uses of pyroglutamic acid derivatives.

-

Lee, S. H., & Lee, Y. (2021). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 26(16), 4994. [Link]

-

Thompson, R. E., et al. (2014). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. Journal of Peptide Science, 20(3), 191-195. [Link]

-

Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Biochemistry, 352(2), 277-285. [Link]

-

Funchal, C., et al. (2001). L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro. Neurochemical Research, 26(12), 1277-1283. [Link]

-

Chaheine, C. M., et al. (2019). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. Organic Syntheses, 96, 358-376. [Link]

-

Kim, B., Song, Y., & Lee, S. Y. (2021). Stereodivergent Silver-Catalyzed Synthesis of Pyroglutamic Acid Esters. ResearchGate. [Link]

-

Panday, S. K. (2012). (S)-PYROGLUTAMIC ACID BASED DESIGN AND SYNTHESIS OF NEW ANTIHYPERTENSIVE AGENTS. ResearchGate. [Link]

-

Ostendorf, M., et al. (1999). (S)-Pyroglutamic Acid, (S)-Malic Acid, and (S)-Serine as Useful Starting Materials in the Synthesis of Enantiopure Hydroxyamidines. ResearchGate. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. L-pyroglutamic acid – description and application - Georganics [georganics.sk]

- 5. nbinno.com [nbinno.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

(R)-Methyl 5-Oxopyrrolidine-2-Carboxylate: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-Methyl 5-oxopyrrolidine-2-carboxylate, commonly known as methyl (R)-pyroglutamate, stands as a cornerstone chiral building block in modern organic synthesis. Derived from the naturally abundant amino acid, L-glutamic acid, it represents a cost-effective and highly versatile synthon from the "chiral pool".[1][2] Its rigid five-membered lactam structure contains a defined stereocenter and three distinct functional groups—a lactam carbonyl, a methyl ester, and a secondary amine (lactam NH)—that can be selectively manipulated.[2] This guide provides a comprehensive overview of its synthesis, key chemical transformations, and strategic applications in the asymmetric synthesis of complex bioactive molecules, offering field-proven insights for its effective utilization in research and development.

Introduction: A Privileged Synthon from the Chiral Pool

The principle of chiral pool synthesis involves using readily available, enantiomerically pure natural products as starting materials to impart chirality to a synthetic target.[3] this compound is a prime example of such a precursor. It is easily prepared from L-glutamic acid, which cyclizes upon heating to form pyroglutamic acid, followed by esterification.[2] This accessibility, combined with its dense functionality, has established it as a privileged scaffold for synthesizing a wide range of pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors and bioactive natural products.[1] Its utility lies in the ability to serve as a template for constructing pyrrolidine, piperidine, and other heterocyclic systems, which are ubiquitous in medicinal chemistry.[4][5]

Physicochemical Properties and Synthesis

A thorough understanding of the molecule's properties is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (2R)-5-oxopyrrolidine-2-carboxylate | [6] |

| Synonyms | Methyl (R)-pyroglutamate, H-D-PYR-OME, Methyl D-pyroglutamate | [6] |

| CAS Number | 64700-65-8 | [6] |

| Molecular Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.14 g/mol | |

| Appearance | Liquid or pale yellow crystal | [7][8] |

| Storage | Sealed in dry, room temperature |

Synthesis from L-Glutamic Acid

The industrial synthesis of this compound is a straightforward process starting from L-glutamic acid, which possesses the desired (S)-configuration. The process involves an initial thermal cyclization followed by esterification, with an inversion of stereochemical designation from (S) to (R) due to Cahn-Ingold-Prelog priority rules upon cyclization, though the absolute spatial arrangement of the carboxyl group remains unchanged relative to its amino acid precursor.

Caption: Synthesis of this compound.

Standard Esterification Protocol

This protocol describes the esterification of the parent pyroglutamic acid. The procedure is directly applicable to the enantiomerically pure starting material.

Objective: To synthesize Methyl 5-oxopyrrolidine-2-carboxylate from 5-oxopyrrolidine-2-carboxylic acid.

Materials:

-

5-oxopyrrolidine-2-carboxylic acid (1.0 eq)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) (1.3 eq)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 5-oxopyrrolidine-2-carboxylic acid (e.g., 9.00 g, 69.7 mmol) in methanol (20 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.[7]

-

Thionyl chloride (e.g., 6.60 mL, 90.6 mmol) is added dropwise to the cooled solution while stirring.[7]

-